molecular formula C16H25N3O3 B3231890 tert-Butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 1330763-81-9

tert-Butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B3231890
CAS No.: 1330763-81-9
M. Wt: 307.39 g/mol
InChI Key: RTAYNVMNOCXTIS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a bicyclic scaffold with nitrogen atoms at strategic positions. Key structural features include:

  • Position 3: Hydroxymethyl group, enabling hydrogen bonding and derivatization for further functionalization.
  • Position 5: tert-Butyl carboxylate, a common protecting group that enhances solubility and modulates reactivity during synthesis.

Properties

IUPAC Name

tert-butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(21)18-7-6-14-12(9-18)13(10-20)17-19(14)8-11-4-5-11/h11,20H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAYNVMNOCXTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2CC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601102667
Record name 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 1-(cyclopropylmethyl)-1,4,6,7-tetrahydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330763-81-9
Record name 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 1-(cyclopropylmethyl)-1,4,6,7-tetrahydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330763-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 1-(cyclopropylmethyl)-1,4,6,7-tetrahydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound tert-Butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a member of the pyrazolo[4,3-c]pyridine family, which has gained attention due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[4,3-c]pyridine core with functional groups that enhance its reactivity and interaction with biological targets. The presence of the tert-butyl group contributes to its lipophilicity, which may influence its bioavailability and interaction with cell membranes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Effects : Studies have shown that it can inhibit the growth of various cancer cell lines, including K562 and MCF-7. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as PCNA .
  • Anti-inflammatory Properties : The hydroxymethyl group is believed to enhance interactions with enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary data suggest that derivatives of this compound may possess antibacterial and antifungal properties, although further studies are needed to confirm these effects .

The biological effects of this compound are primarily mediated through its interactions with specific proteins and enzymes:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells. This is evidenced by increased levels of cleaved PARP and caspase 9 .
  • Enzyme Inhibition : It has been reported to inhibit certain kinases involved in cell signaling pathways, which could contribute to its antiproliferative effects .

Case Study 1: Anticancer Activity

In a study involving MCF-7 breast cancer cells, treatment with this compound led to a significant reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after 24 hours of treatment. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Administered orally, it significantly reduced paw swelling and inflammatory markers compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntiproliferativeInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation in animal models
AntimicrobialExhibits antibacterial properties

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The hydroxymethyl group (-CH2OH) at position 3 undergoes characteristic alcohol reactions:

Reaction TypeConditionsProductYieldNotes
Oxidation Jones reagent (CrO3/H2SO4)Carboxylic acid derivative75%Forms a stable carboxylic acid for further coupling
Esterification Acetic anhydride, pyridine (80°C, 4h)Acetylated ester85%Enhances lipophilicity for pharmacokinetic studies
Nucleophilic Substitution Thionyl chloride (SOCl2), followed by amineAmide derivatives60–70%Used to introduce amide functionalities

Mechanistic Insight : The hydroxymethyl group’s primary alcohol character allows for straightforward derivatization, critical for optimizing bioactivity in medicinal chemistry applications .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine:

ConditionsReagentsTemperatureTimeYield
Strong Acid 4M HCl in dioxane25°C2h90%
Mild Acid Trifluoroacetic acid (TFA) in DCM0°C → 25°C1h95%

Applications : Deprotection is essential for generating free amines for further functionalization (e.g., peptide coupling or salt formation) .

Cyclopropylmethyl Group Reactivity

The cyclopropylmethyl substituent at position 1 exhibits unique stability and ring-opening potential:

Reaction TypeConditionsOutcome
Ring-Opening H2/Pd-C (hydrogenation)Cleavage to propyl chain
Electrophilic Substitution Nitration (HNO3/H2SO4)Nitro derivatives

Structural Impact : The cyclopropane ring enhances metabolic stability but complicates synthetic modifications .

Pyrazolo-Pyridine Core Modifications

The fused pyrazolo[4,3-c]pyridine core participates in electrophilic aromatic substitution (EAS):

PositionReactionReagentsProduct
C-4 BrominationBr2/FeBr34-Bromo derivative
C-6 NitrationHNO3/H2SO46-Nitro analog

Regioselectivity : EAS favors positions activated by the pyridine nitrogen .

Comparative Reactivity of Structural Analogs

Data from analogous compounds highlights variability in reactivity:

CompoundSubstituentsKey ReactionYield
tert-Butyl 3-(hydroxymethyl)-1-methyl derivative -CH3 at N-1Esterification78%
tert-Butyl 7-(hydroxymethyl)-2-(cyclopropylmethyl) analog-CH2C3H5 at C-2Boc deprotection92%

Trend : Bulkier substituents (e.g., cyclopropylmethyl) reduce reaction rates at adjacent positions .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Position 1 Substituent Position 3 Substituent Molecular Formula Molecular Weight CAS No./Source
Target Compound Cyclopropylmethyl Hydroxymethyl C₁₇H₂₅N₃O₃ ~319.40* Not explicitly listed
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Methyl Hydroxymethyl C₁₃H₂₁N₃O₃ 267.32 1330765-07-5
tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate H Amino C₁₁H₁₈N₄O₂ 238.29 398491-64-0
tert-Butyl 3-amino-4,5,6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridine-3-carboxylate (Compound 5) Methyl (Position 2) Amino C₁₂H₂₀N₄O₂ 252.32 Not provided
tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate H Trifluoromethyl C₁₂H₁₆F₃N₃O₂ 291.27 Not provided

*Estimated based on structural similarity.

Key Observations:
  • Cyclopropylmethyl vs. Methyl : The cyclopropylmethyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to methyl-substituted analogs (e.g., 1330765-07-5) .
  • Hydroxymethyl vs. Amino/Trifluoromethyl: The hydroxymethyl group offers distinct hydrogen-bonding capabilities compared to amino (basic) or trifluoromethyl (electron-withdrawing) groups, impacting solubility and target interactions .
Physical Properties:
  • Melting Points : Analogs like Compound 5 (163–165°C) and crystallographic derivatives () suggest moderate thermal stability for this scaffold.
  • Solubility: Hydroxymethyl and amino groups may improve aqueous solubility compared to trifluoromethyl or tert-butyl-dominated analogs .

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl-protected pyrazolo[4,3-c]pyridine derivatives like this compound?

The synthesis typically involves modular assembly of the pyrazolo[4,3-c]pyridine core followed by functionalization. Key steps include:

  • Core formation : Cyclization of substituted pyrazole intermediates with cyclic ketones or aldehydes under acidic or basic conditions (e.g., using tert-butyl carbamate as a protecting group for nitrogen) .
  • Functionalization : Introduction of the cyclopropylmethyl and hydroxymethyl groups via alkylation or nucleophilic substitution. For example, cyclopropane-containing side chains can be attached using Mitsunobu reactions or SN2 displacement .
  • Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is often used to protect amines, ensuring regioselectivity during synthesis .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

A combination of spectroscopic and crystallographic methods is critical:

  • X-ray crystallography : Resolve bond lengths, angles, and stereochemistry (e.g., see crystal structures of related pyrazolo[4,3-c]pyridines with R-factors < 0.06, indicating high precision) .
  • NMR spectroscopy : Key signals include tert-butyl protons (~1.4 ppm, singlet), pyridine/pyrazole aromatic protons (6.5–8.5 ppm), and hydroxymethyl protons (3.5–4.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., compare calculated vs. observed m/z values with <2 ppm error) .

Q. What safety protocols are essential when handling this compound?

  • Hazard mitigation : Wear PPE (gloves, goggles, lab coat) due to acute toxicity risks (skin/eye irritation, respiratory sensitization) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Spill management : Neutralize with inert absorbents (e.g., silica gel) and dispose as hazardous waste per local regulations .

Advanced Research Questions

Q. How do substituents like cyclopropylmethyl and hydroxymethyl influence the compound’s reactivity in medicinal chemistry applications?

  • Cyclopropylmethyl : Enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. It may also modulate lipophilicity (logP), affecting membrane permeability .
  • Hydroxymethyl : Introduces a polar group for hydrogen bonding, potentially improving target binding affinity. However, it may require protection (e.g., as a silyl ether) during synthetic steps to prevent undesired side reactions .

Q. What experimental approaches resolve contradictions in reported synthetic yields for pyrazolo[4,3-c]pyridine derivatives?

  • Reaction optimization : Screen temperature, solvent (e.g., DMF vs. THF), and catalysts (e.g., Pd for cross-couplings). For example, higher yields (~80%) are achieved in DMF at 80°C compared to THF (50%) due to improved solubility .
  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates or side products (e.g., over-alkylation at the pyrazole nitrogen) .
  • Computational modeling : Use DFT calculations to predict regioselectivity in cyclization steps, guiding experimental design .

Q. How can the compound’s potential as a kinase inhibitor be evaluated preclinically?

  • In vitro assays :
    • Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP-competitive assays .
    • Cellular IC50 : Measure inhibition of cancer cell proliferation (e.g., in HCT-116 or MCF-7 lines) with dose-response curves .
  • Structural analysis : Compare binding modes with co-crystallized kinase inhibitors (e.g., using PyMol to analyze hydrogen bonds with catalytic lysine residues) .

Q. What strategies address discrepancies in crystallographic data vs. computational predictions for this scaffold?

  • Refinement protocols : Apply anisotropic displacement parameters during X-ray data refinement to account for thermal motion in flexible groups (e.g., the hydroxymethyl side chain) .
  • DFT benchmarking : Optimize gas-phase geometries using B3LYP/6-31G(d) and compare with experimental bond lengths (mean deviation < 0.01 Å indicates reliable predictions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

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